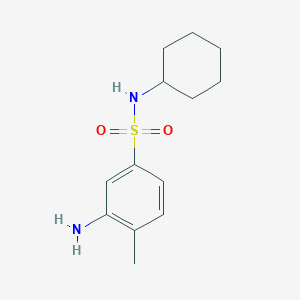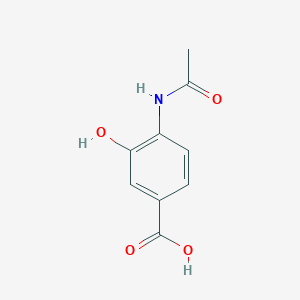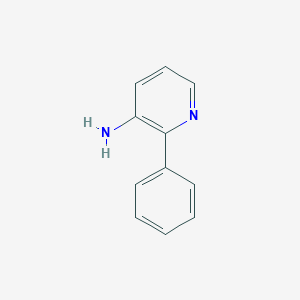
3-氨基-2-苯基吡啶
描述
3-Amino-2-phenylpyridine is a compound of interest in various fields of chemistry and pharmacology due to its potential as an intermediate in the synthesis of more complex molecules. While the provided data does not directly discuss 3-amino-2-phenylpyridine, it does include information on closely related compounds and their synthesis, properties, and applications, which can be informative for understanding the chemistry of 3-amino-2-phenylpyridine.
Synthesis Analysis
The synthesis of related compounds such as 2-phenyl-3-aminopyridine has been described using an efficient and cost-effective method starting from 2-chloro-3-aminopyridine, involving in situ protection with benzaldehyde followed by Suzuki coupling and acid hydrolysis . Additionally, the synthesis of 3-amino-4-phenylpyridine derivatives has been reported, where 3-pivaloylaminopyridines were lithiated and reacted with iodine, followed by cross-coupling with phenylboronic acids . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 3-amino-2-phenylpyridine.
Molecular Structure Analysis
The molecular structure of related bipyridine compounds has been studied, revealing that the pyridyl rings can be almost coplanar due to intramolecular hydrogen bonding . This information suggests that 3-amino-2-phenylpyridine may also exhibit specific conformational features due to similar intramolecular interactions.
Chemical Reactions Analysis
The reactivity of aminopyridines is highlighted by their use in various chemical reactions. For instance, 2-aminopyridine derivatives are known for their role in the synthesis of diverse biological molecules and can be used to produce single products with minimal side reactions . The chemical reactivity of 3-amino-2-phenylpyridine would likely be influenced by the presence of both the amino and phenyl groups, which could participate in various chemical transformations.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-amino-2-phenylpyridine are not provided, the properties of similar compounds can offer some insights. For example, 2-amino-3-phenylpyrazine shows strong fluorescence under various pH conditions and can be analyzed by HPLC and HPCE techniques . This suggests that 3-amino-2-phenylpyridine may also exhibit fluorescence and be amenable to chromatographic analysis. Additionally, the solubility, stability, and reactivity of 3-amino-2-phenylpyridine would be influenced by its functional groups and molecular structure.
科学研究应用
活细胞中的磷光成像
Steunenberg等人(2012年)的研究探讨了使用具有各种氨基酸功能化的发光的八面体铱(III)三(2-苯基吡啶)配合物进行细胞摄取和在肿瘤细胞中的定位。这项研究突显了这些配合物在生物成像和靶向药物传递应用中的潜力 (Steunenberg et al., 2012)。新配合物和配体的合成
Kisel等人(2017年)详细介绍了使用双功能氨基吡啶配体制备铼配合物的过程。这些配合物表现出复杂的光物理行为,表明在材料科学和光子器件中可能有应用 (Kisel et al., 2017)。吡啶衍生物的合成和生物活性
Kulakov等人(2018年)对合成某些3-(芳基甲基)氨基吡啶衍生物的研究表明这些化合物具有抗自由基活性,暗示了它们在化学和制药应用中的潜在用途 (Kulakov et al., 2018)。荧光化学传感器的开发
Chalmardi等人(2017年)合成了一种基于席夫碱的新型荧光化学传感器,该传感器在添加Cr3+离子后显示出显著的荧光增加。这表明了在选择性金属离子检测中的潜在应用 (Chalmardi et al., 2017)。催化和化学合成
Roslan等人(2016年)开发了一种使用2-氨基吡啶合成二取代3-苯基咪唑[1,2-a]吡啶的方案。他们的方法突显了氨基吡啶在促进高效和可扩展化学合成中的作用 (Roslan et al., 2016)。与DNA的相互作用研究
Lutgerink等人(1989年)研究了从2-氨基-5-苯基吡啶衍生的某些N-乙酰氧基芳胺与DNA的反应性。这项研究有助于理解潜在致癌物与遗传物质的相互作用机制 (Lutgerink et al., 1989)。与氨基酸的反应研究
Huang和Kenttämaa(2005年)研究了带正电荷的苯基自由基,包括3-氨基-2-苯基吡啶衍生物,与芳香族氨基酸的反应。这项研究揭示了这些自由基的化学行为,有助于理解生物化学过程中的相关性 (Huang & Kenttämaa, 2005)。
安全和危害
When handling 3-Amino-2-phenylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
属性
IUPAC Name |
2-phenylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHJCITVHCRQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376448 | |
| Record name | 3-Amino-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-phenylpyridine | |
CAS RN |
101601-80-3 | |
| Record name | 3-Amino-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)
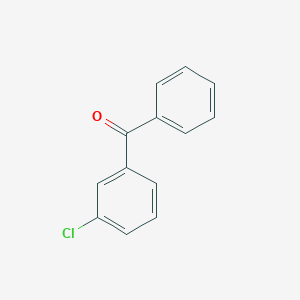


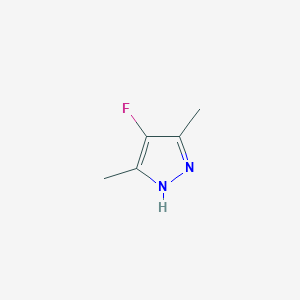




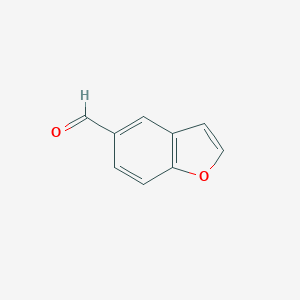
![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)
